potassium dicyanocuprate(I)

Description

Properties

IUPAC Name |

potassium;copper(1+);dicyanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CN.Cu.K/c2*1-2;;/q2*-1;2*+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDPWEKOUUEEBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[K+].[Cu+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2CuKN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13682-73-0 | |

| Record name | Cuprate(1-), bis(cyano-κC)-, potassium (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13682-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CUPROUS POTASSIUM CYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J77YMP09YD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Coordination Chemistry Framework of Potassium Dicyanocuprate I

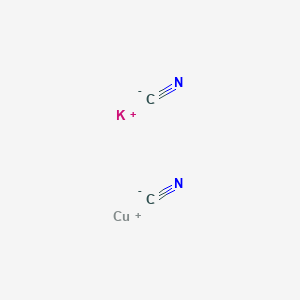

The structure and bonding of potassium dicyanocuprate(I) are defined by the principles of coordination chemistry. The central metal atom is copper in the +1 oxidation state (Cu(I)). This d¹⁰ metal ion is bonded to two cyanide (CN⁻) ligands.

Spectroscopic studies provide insight into these species. The dicyanocuprate anion exhibits characteristic ultraviolet absorption maxima at approximately 210 nm and 234 nm. unacademy.com In contrast, the tricyanocuprate species has absorption maxima at different wavelengths, around 205 nm and 239 nm, allowing researchers to distinguish between the coordination forms in solution. unacademy.com Research has also been conducted on the bonding within the crystalline structure, utilizing techniques like nuclear quadrupole resonance to develop detailed models of the electronic environment around the copper nucleus. acs.orgacs.org

Table 1: Physicochemical Properties of Potassium Dicyanocuprate(I)

| Property | Value/Description |

|---|---|

| Chemical Formula | K[Cu(CN)₂] or C₂CuKN₂ |

| Molecular Weight | 154.68 g/mol nih.gov |

| Appearance | White crystalline solid nih.gov |

| Crystal System | Monoclinic vulcanchem.com |

| Anion Geometry | Linear [Cu(CN)₂]⁻ vulcanchem.com |

| CAS Number | 13682-73-0 nih.gov |

Historical Perspectives in Metal Cyanide Complex Research

Solution-Based Synthesis Approaches

Solution-based methods are common for laboratory-scale preparation of potassium dicyanocuprate(I), offering direct routes to the desired product.

Direct Reaction of Copper(I) Cyanide with Potassium Cyanide

The most straightforward laboratory synthesis involves the direct reaction of copper(I) cyanide (CuCN) with potassium cyanide (KCN). vulcanchem.com In this process, an aqueous solution containing stoichiometric amounts of KCN is added to a suspension of CuCN in water. lookchem.com The reaction proceeds as follows:

CuCN + KCN → KCu(CN)₂

This reaction is typically carried out in an aqueous solution at ambient temperature. The potassium cyanide facilitates the dissolution of the sparingly soluble copper(I) cyanide by forming the soluble dicyanocuprate(I) complex. The resulting solution can then be slowly evaporated to yield crystals of potassium dicyanocuprate(I). lookchem.com

Influence of Stoichiometric Ratios and Controlled Conditions

The stoichiometry of the reactants is a critical factor in the synthesis of potassium dicyanocuprate(I). An excess of potassium cyanide is often used to ensure the complete conversion of copper(I) cyanide into the dicyanocuprate(I) complex. The ratio of cyanide to copper(I) influences the specific cyanocuprate species present in the solution. rsc.org

Controlling the reaction conditions is also crucial. For instance, the pH of the solution should be carefully managed to prevent the formation of hydrogen cyanide gas, which is highly toxic. service.gov.uk The reaction is often performed under an inert atmosphere to prevent the oxidation of copper(I) to copper(II).

Optimization of Reaction Parameters for Yield Enhancement

To maximize the yield and purity of potassium dicyanocuprate(I), several reaction parameters can be optimized. Heating the reaction mixture, for example to 60°C, can increase the rate of dissolution of copper(I) cyanide. lookchem.com Subsequent filtration of the hot solution removes any unreacted starting material or impurities before crystallization. lookchem.com Slow evaporation of the filtrate at room temperature over a period of a few days allows for the formation of well-defined crystals. lookchem.com

| Parameter | Optimal Condition | Effect on Product |

| Reactant Ratio | Stoichiometric or slight excess of KCN | Ensures complete formation of the desired complex. |

| Temperature | Ambient to 60°C | Influences reaction rate and solubility of CuCN. lookchem.com |

| pH | Neutral to slightly alkaline | Prevents formation of hazardous hydrogen cyanide gas. |

| Atmosphere | Inert (e.g., Nitrogen) | Minimizes oxidation of Cu(I) to Cu(II). |

Advanced and Industrial Preparation Pathways

On an industrial scale, and for applications requiring alternative starting materials, more complex synthetic routes are employed.

Synthesis via Reduction of Copper(II) Salts Followed by Cyanide Complexation

An alternative laboratory-scale preparation that avoids the direct handling of large quantities of free cyanide salts involves the reduction of a copper(II) salt, such as copper(II) sulfate, in the presence of a cyanide source. One such method utilizes potassium ferrocyanide and a reducing agent like potassium metabisulfite. In this process, the copper(II) is reduced to copper(I), which then reacts with the cyanide ions released from the ferrocyanide complex to form potassium dicyanocuprate(I).

A multi-step industrial process can also be employed. This begins with the reaction of copper metal with cupric chloride to form cuprous chloride. This cuprous chloride solution then reacts with liquid hydrogen cyanide to produce cuprous cyanide, which is subsequently separated. Finally, potassium cyanide is added to the cuprous cyanide to form the potassium dicyanocuprate(I) complex.

Strategies for Minimizing Hazardous Side Reactions and Byproducts

A primary concern in the synthesis of potassium dicyanocuprate(I) is the potential for hazardous side reactions and byproducts. The formation of highly toxic hydrogen cyanide gas is a significant risk, particularly in acidic conditions. service.gov.ukca.gov Maintaining a neutral or alkaline pH is therefore a critical safety measure.

| Hazard | Mitigation Strategy |

| Hydrogen Cyanide (HCN) Gas Formation | Maintain neutral to alkaline pH; use of closed systems and proper ventilation. service.gov.uk |

| Cyanogen (B1215507) ((CN)₂) Gas Formation | Precise control of stoichiometry and reaction conditions. vulcanchem.com |

| Exposure to Cyanide Salts | Strict adherence to safety protocols for handling toxic materials. |

Structural Elucidation and Solid State Characterization of Potassium Dicyanocuprate I

Crystallographic Analysis

The crystallographic structure of potassium dicyanocuprate(I) (KCu(CN)₂) reveals a complex and fascinating polymeric architecture, deviating significantly from simple discrete ions.

Single-Crystal X-ray Diffraction for Definitive Structure Determination

Single-crystal X-ray diffraction studies have been instrumental in definitively determining the crystal structure of potassium dicyanocuprate(I). The compound crystallizes in the monoclinic space group P2₁/c, with four formula units per unit cell. electronicsandbooks.commaterialsproject.org The crystal structure is characterized by the formation of spiral polymer chains of [Cu(CN)₂]⁻ anions. electronicsandbooks.com

In this polymeric chain, the copper(I) ion is coordinated to three cyanide groups, exhibiting a distorted trigonal planar geometry. electronicsandbooks.comacs.org It bonds to two carbon atoms from two distinct cyanide ions and one nitrogen atom from another cyanide group. electronicsandbooks.com This coordination environment is a departure from the linear geometry found in analogous silver and gold dicyanide complexes. electronicsandbooks.com The potassium ions are situated between these polymeric chains, providing charge balance. acs.org

Detailed crystallographic data from single-crystal X-ray diffraction is presented in the table below.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | electronicsandbooks.com |

| Space Group | P2₁/c | electronicsandbooks.commaterialsproject.org |

| a | 7.43 Å | materialsproject.org |

| b | 7.75 Å | materialsproject.org |

| c | 7.67 Å | materialsproject.org |

| β | 99.87° | materialsproject.org |

| Z | 4 | electronicsandbooks.com |

Powder X-ray Diffraction for Polymorph Identification and Solid Solutions

Powder X-ray diffraction (PXRD) is a crucial technique for identifying different crystalline forms (polymorphs) and for characterizing solid solutions. While the primary structure of KCu(CN)₂ is well-established, PXRD is essential for routine phase identification and for studying its behavior in mixed-metal systems. units.it

Recent studies have explored the formation of solid solutions by milling potassium dicyanocuprate(I) with its gold(I) analogue, potassium dicyanoaurate(I) (KAu(CN)₂). researchgate.netnih.gov PXRD analysis of these materials indicates the formation of new solid solutions that are isostructural to a mechanochemically-induced polymorph of KAu(CN)₂. researchgate.netnih.gov Furthermore, PXRD has been used to identify KCu(CN)₂ as a transient decomposition product in the thermal analysis of other complex cyanometallates, such as the Prussian blue analogue K₂Cu[Fe(CN)₆]. nih.govresearchgate.net This highlights the utility of PXRD in monitoring solid-state reactions and identifying intermediate phases.

Investigation of Polymeric Architectures and Coordination Geometries

The structure of potassium dicyanocuprate(I) is a prime example of a coordination polymer. electronicsandbooks.comwikipedia.org The [Cu(CN)₂]⁻ units are not discrete but link together to form helical anionic chains. wikipedia.org Within these chains, the copper(I) center displays a distorted trigonal coordination. electronicsandbooks.com This is in contrast to the discrete, linear [M(CN)₂]⁻ ions observed for silver and gold. electronicsandbooks.com The cyanide ligands act as bridging units, connecting the copper centers. wikipedia.org One nitrogen atom of a cyanide group coordinates to a neighboring copper atom, resulting in the polymeric structure. electronicsandbooks.com This arrangement leads to two crystallographically distinct nitrogen sites. electronicsandbooks.com

The polymeric nature of KCu(CN)₂ is a key feature that influences its physical and chemical properties. The interlinking of the [Cu(CN)₂]⁻ units creates a robust solid-state structure. The coordination geometry around the copper(I) ion, being distorted trigonal, is also a significant aspect of its structure. electronicsandbooks.comacs.org

| Atom | Coordination Geometry | Bonded Atoms |

| Cu¹⁺ | Distorted trigonal non-coplanar | 2 C, 1 N |

| K¹⁺ | 6-coordinate | 6 N |

| Bond | Bond Length (Å) |

| Cu-C | 1.90, 1.92 |

| Cu-N | 2.00 |

| C-N | 1.18, 1.19 |

| K-N | 2.82 - 3.32 |

Data sourced from reference materialsproject.org

Spectroscopic Characterization Techniques

Spectroscopic methods provide further insight into the electronic structure and bonding within potassium dicyanocuprate(I).

Nuclear Quadrupole Resonance (NQR) Studies (e.g., Copper-63 and Nitrogen-14)

Nuclear Quadrupole Resonance (NQR) spectroscopy is a powerful technique for probing the local electronic environment of quadrupolar nuclei, such as ⁶³Cu and ¹⁴N. du.ac.in In KCu(CN)₂, NQR studies have provided valuable information about the bonding and structure.

A single ⁶³Cu NQR line is observed, which exhibits an unusual positive temperature coefficient, meaning the resonance frequency increases with temperature up to about 300 K before decreasing. electronicsandbooks.com This behavior has been attributed to the vibrational effects on the d-π* back-bonding between the copper and carbon atoms. electronicsandbooks.com A Zeeman study of the ⁶³Cu NQR signal determined the nuclear quadrupole coupling constant (e²Qqzz) to be 60.9 ± 0.6 Mc/sec and the asymmetry parameter (η) to be 0.78 ± 0.07, indicating a significant deviation from axial symmetry at the copper nucleus. researcher.life

Four distinct ¹⁴N NQR resonance lines have been detected, confirming the presence of two inequivalent nitrogen sites as predicted by the crystallographic data. electronicsandbooks.com The difference in the quadrupole coupling constants for the two nitrogen sites is significant. electronicsandbooks.com The nitrogen atom that is not involved in bridging between copper atoms has a larger coupling constant. electronicsandbooks.com The temperature dependence of the ¹⁴N NQR frequencies is considered normal, in contrast to the anomalous behavior of the ⁶³Cu resonance. electronicsandbooks.com

| Nucleus | Resonance Frequencies at 77 K (MHz) | Quadrupole Coupling Constant (e²Qq/h) at 77 K (MHz) | Asymmetry Parameter (η) at 77 K |

| ¹⁴N (Site 1) | 3.1382, 2.9658 | 4.069 | 0.085 |

| ¹⁴N (Site 2) | 2.5253, 2.3947 | 3.280 | 0.080 |

Data sourced from reference electronicsandbooks.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the dicyanocuprate(I) complex. In solution, the UV-Vis spectrum of the dicyanocuprate anion shows characteristic absorption maxima. rsc.org Specifically, the spectrum attributed to the dicyanocuprate species exhibits absorption maxima at 210 nm and 234 nm, with another feature around 220 nm. rsc.org These absorptions are likely due to ligand-to-metal charge transfer (LMCT) transitions, which are common in d¹⁰ metal complexes with π-acceptor ligands like cyanide.

It is important to note that in solution, the speciation of cyanocuprate(I) complexes is dependent on the concentration of cyanide. At higher cyanide-to-copper ratios, the tricyanocuprate ([Cu(CN)₃]²⁻) species becomes dominant, which has a different UV-Vis spectrum with maxima at 205 nm and 239 nm. rsc.org

Luminescence Spectroscopy and Exciplex Phenomena

The study of the luminescence of potassium dicyanocuprate(I), K[Cu(CN)₂], offers deep insights into its electronic structure and excited-state behavior. The d¹⁰ configuration of the copper(I) ion is central to its photophysical properties, which can be modulated by doping and interactions with surrounding ions.

Doping alkali halide crystals with dicyanocuprate(I) ions can create multiple luminescent centers within the host lattice. acs.org Site-selective spectroscopy allows for the specific excitation of these different centers, thereby tuning the resulting emission. acs.orgumaine.edu For instance, when potassium chloride crystals are doped with dicyanocuprate(I) ions, several distinct emission bands are observed. acs.org These bands are attributed to different [Cu(CN)₂]⁻ nanoclusters, such as dimers and trimers, situated in unique environments within the host lattice. acs.org By carefully selecting the excitation wavelength, it is possible to preferentially energize one type of cluster over another, causing a shift in the dominant emission wavelength. acs.orgumaine.edu This tunability over a wide wavelength range is a key feature of these doped systems. acs.org

Time-resolved luminescence measurements are critical for understanding the dynamics of excited states and the pathways of energy transfer. acs.orgnih.govacs.org In systems like K[Cu(CN)₂] doped into a KCl host, pulsed excitation reveals that energy transfer occurs between different nanoclusters, such as from dimer to trimer species. acs.org The decay kinetics of the luminescence provide evidence for these processes. For example, a biexponential decay curve would suggest the presence of at least two different emitting species with distinct lifetimes, corresponding to different nanoclusters or local environments. nih.gov The analysis of these decay profiles helps in quantifying the efficiency of energy transfer between the host and dopant or between different dopant clusters. umaine.edu Such studies have shown that energy transfer processes in similar systems can follow mechanisms like the Förster resonance energy transfer (FRET). umaine.edu

The luminescence of the dicyanocuprate(I) ion is highly sensitive to its immediate chemical environment, particularly to the presence of halide ions (X⁻). In aqueous solutions, the coordinatively unsaturated [Cu(CN)₂]⁻, formed upon UV irradiation, can associate with halide ions to create a longer-lived and more intensely luminescent species known as an exciplex ([Cu(CN)₂X]²⁻). acs.orgdatapdf.com An exciplex is an excited-state complex that is more stable than its ground-state counterpart. datapdf.com

The formation of this inorganic exciplex is a key reaction where a ground-state halide ion coordinates to the excited copper(I) complex. acs.orgdatapdf.com This interaction is driven by the attraction between the unfilled acceptor orbital of the excited copper center and the donor halide ion. datapdf.com The addition of chloride ions to an aqueous solution of Cu(CN)₂⁻ quenches the original luminescence and gives rise to a new, broad emission band. acs.org The stepwise formation constants for these exciplexes are significantly larger than for the corresponding ground-state complexes, justifying the "exciplex" designation. datapdf.com

| Parameter | Observation | Reference |

| Interaction | Ground-state halide ion coordinates to the excited *[Cu(CN)₂]⁻ complex. | acs.orgdatapdf.com |

| Resulting Species | Formation of a luminescent inorganic exciplex, *[Cu(CN)₂X]²⁻. | acs.orgdatapdf.com |

| Effect on Luminescence | Quenching of original emission and appearance of a new, broad emission band. | acs.org |

| Stability | The stepwise formation constant for the excited-state reaction is about an order of magnitude larger than for the ground-state association. | datapdf.com |

Fourier Transform Infrared (FT-IR) Spectroscopy for Ligand Vibrations

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for characterizing the bonding within the [Cu(CN)₂]⁻ anion by probing its vibrational modes. libretexts.orgiosrjournals.org The most informative vibration is the C≡N stretching mode.

The frequency of the C≡N stretch is sensitive to the coordination of the cyanide ligand to the metal ion. researchgate.net In K[Cu(CN)₂], this stretching frequency is observed at a higher wavenumber compared to the free cyanide ion, which is a hallmark of cyanide acting as a ligand to a metal. This shift is due to the nature of the metal-ligand bond. In related systems, such as gold and silver cyanides, it has been noted that back-bonding from the metal to the cyanide ligand can influence the stretching frequency. mdpi.com FT-IR analysis can also provide information about the symmetry of the complex and can be used to identify changes in coordination upon interaction with other species, as seen in the formation of heterometallic clusters. umaine.edu The far-IR region (below 650 cm⁻¹) is particularly useful for observing vibrations involving the metal-ligand bonds directly. libretexts.org

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

| C≡N Stretch | > 2080 (higher than free CN⁻) | Indicates coordination of the cyanide ligand to the copper(I) center. Sensitive to the metal-ligand bonding environment. |

| Metal-Ligand Bending/Stretching | < 650 | Provides direct information on the bonds between the copper atom and the cyanide ligands. |

Thermal Analysis and Solid-State Transformations

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of materials by measuring mass loss as a function of temperature. ijcce.ac.ir TGA experiments, often conducted under a controlled atmosphere like nitrogen, reveal the temperatures at which a compound starts to degrade and the sequence of decomposition steps. ijcce.ac.irmdpi.com

While specific TGA data for K[Cu(CN)₂] is not detailed in the provided search results, the principles of the technique can be described. A TGA curve for K[Cu(CN)₂] would show a stable region at lower temperatures, followed by one or more mass loss steps at higher temperatures corresponding to its decomposition. The decomposition pathway in an inert atmosphere would likely involve the release of volatile products such as cyanogen (B1215507) gas ((CN)₂), leaving behind solid residues like copper metal and potassium cyanide. In an oxidizing atmosphere, the products would differ. The onset temperature of decomposition is a key indicator of the compound's thermal stability. ijcce.ac.ir TGA data can be further analyzed using various kinetic models to determine parameters like the activation energy of decomposition. ijcce.ac.irmdpi.com For comparison, studies on other potassium salts like potassium pyrosulfate (K₂S₂O₇) show distinct decomposition steps corresponding to the loss of specific molecules (e.g., SO₃). utwente.nl

Mechanochemical Transformations and Their Impact on Material Properties

Mechanochemistry, the use of mechanical force to induce chemical transformations, has been effectively employed to generate new materials from potassium dicyanocuprate(I), KCu(CN)₂. This technique, often involving ball milling or grinding, provides a solvent-free or low-solvent route to solid-state materials with novel properties. Research has demonstrated that the mechanical treatment of simple, well-established inorganic salts like KCu(CN)₂ can lead to the formation of materials with unique luminescent characteristics. rsc.orgresearchgate.net

A significant finding in this area is the creation of solid solutions by milling potassium dicyanocuprate(I) with its gold(I) analogue, potassium dicyanoaurate(I) (KAu(CN)₂). rsc.orgrsc.orgresearchgate.net When KAu(CN)₂ is milled in the presence of varying amounts of KCu(CN)₂, a series of solid solution materials are formed. rsc.orgresearchgate.net These new materials exhibit visible fluorescence emission that is distinct from the luminescence of either of the parent compounds. rsc.orgrsc.orgresearchgate.net This transformation highlights the impact of mechanochemistry on tuning the optical properties of solid-state materials. The process can be performed by manual grinding or through automated ball milling, demonstrating its accessibility as a synthetic technique. rsc.orgresearchgate.net

The resulting solid solutions, K(Au/Cu)(CN)₂, are isostructural to a mechanochemically-induced polymorph of potassium dicyanoaurate(I), termed m-KAu(CN)₂. rsc.orgrsc.orgresearchgate.net The ability to create a range of these materials with tailored luminescent properties by simply adjusting the molar ratio of the copper and gold precursors in the milling process showcases the versatility of mechanochemical synthesis.

| Molar Ratio (KAu(CN)₂ : KCu(CN)₂) | Resulting Material | Observed Fluorescence Emission | Reference |

|---|---|---|---|

| 1 : 0 | m-KAu(CN)₂ | Violet | rsc.org |

| 1 : ≤1 | K(Au/Cu)(CN)₂ Solid Solutions | Visible fluorescence, distinct from parent compounds | rsc.orgresearchgate.net |

| 0 : 1 | KCu(CN)₂ (Pristine) | No significant visible emission | rsc.org |

Thermochemical Routes for Creating New Solid-State Luminescent Materials

Thermochemical methods provide an alternative pathway for transforming potassium dicyanocuprate(I) and related compounds into new solid-state materials with valuable luminescent properties. While mechanochemistry uses mechanical energy, thermochemistry relies on heat to induce structural and chemical changes.

Research into the related dicyanometallate, KAu(CN)₂, has shown that thermal treatment can lead to new polymorphic forms with different luminescent properties than those created mechanochemically. rsc.orgresearchgate.net For instance, heating KAu(CN)₂ to around 250 °C results in a new polymorph, termed t-KAu(CN)₂, in a crystal-to-crystal transformation. rsc.orgrsc.orgresearchgate.net This demonstrates that thermochemical and mechanochemical treatments can produce distinct, previously unreported polymorphic forms from the same starting material. rsc.orgresearchgate.net

In the context of copper-based materials, potassium dicyanocuprate(I) serves as a critical precursor in the synthesis of novel three-dimensional (3D) coordination polymers with interesting photophysical behaviors. mdpi.com By reacting aqueous solutions of KCu(CN)₂ with other simple salts, such as tetramethylammonium (B1211777) chloride, new crystalline networks can be assembled. mdpi.com These materials exhibit complex luminescence that is highly dependent on temperature. For example, the complex [NMe₄]₂[Cu(CN)₂]₂·0.25H₂O, synthesized from KCu(CN)₂, displays intense green emission at room temperature, which shifts to a dual singlet/triplet emission with a prominent blue band at low temperatures. mdpi.com This demonstrates a thermochromic luminescence, where the material's emission color changes with temperature. acs.org

The creation of these luminescent materials can also be achieved by doping dicyanocuprate(I) ions into alkali halide crystals like potassium chloride. acs.org In such systems, different luminescent [Cu(CN)₂]⁻ nanoclusters form within the host crystal lattice. acs.org These clusters, which can be dimers or trimers, exhibit distinct emission bands that can be tuned by selectively choosing the excitation wavelength, a property that is desirable for creating new photonic devices. acs.orgacs.org

| Temperature (K) | Emission Peak (nm) | Associated Lifetime (µs) | Emission Type | Reference |

|---|---|---|---|---|

| 298 | 524 | 63 | Triplet State | mdpi.com |

| 78 | 416 | - | Singlet State | mdpi.com |

| 78 | 524 | - | Triplet State (decreased intensity) | mdpi.com |

These thermochemical strategies, whether through direct thermal conversion, solution-based assembly at different temperatures, or doping in a host lattice, are pivotal in the development of new solid-state luminescent materials derived from potassium dicyanocuprate(I).

Reactivity and Chemical Transformations of Potassium Dicyanocuprate I

Ligand Substitution and Exchange Reactions

The dicyanocuprate(I) anion, [Cu(CN)₂]⁻, is susceptible to ligand substitution reactions, where the cyanide ligands are replaced by other molecules or ions. These reactions are fundamental to understanding its behavior in different chemical environments. The substitution process can be influenced by several factors, including the nature of the incoming ligand and the reaction conditions.

Commonly, ligands such as ammonia (B1221849) (NH₃) and phosphines can displace the cyanide ions. For instance, the reaction with ammonia can lead to the formation of copper(I) ammine complexes like [Cu(NH₃)₂]⁺. The mechanism of these substitution reactions can vary, but they generally involve the stepwise replacement of cyanide ligands.

The stability of the resulting complex is a crucial factor driving the substitution. Ligands that form more stable complexes with copper(I) will favor the forward reaction. The general principle of ligand exchange involves the replacement of one ligand in a complex with another, leading to the formation of a new, more stable complex. savemyexams.com

Table 1: Examples of Ligand Substitution Reactions

| Reactant Complex | Incoming Ligand | Product Complex |

|---|---|---|

| [Cu(CN)₂]⁻ | Ammonia (NH₃) | [Cu(NH₃)₂]⁺ |

| [Cu(CN)₂]⁻ | Phosphines (e.g., PPh₃) | [Cu(CN)(PPh₃)] |

Oxidation and Reduction Processes Involving the Copper(I) Center

The copper(I) center in potassium dicyanocuprate(I) can undergo both oxidation and reduction reactions. These redox processes are critical in applications such as electroplating and can also be a factor in the compound's stability.

Oxidation: The copper(I) ion can be oxidized to copper(II) by various oxidizing agents. Common reagents that can effect this transformation include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃). The products of these reactions are typically copper(II) compounds, such as copper(II) cyanide or copper(II) oxide. The fusion of metal cyanides with metal chlorates, perchlorates, nitrates, or nitrites can lead to violent explosions, highlighting the potential for vigorous oxidation under certain conditions. noaa.govnih.gov

Reduction: Conversely, the copper(I) in the dicyanocuprate(I) complex can be reduced to metallic copper (Cu⁰). Reducing agents such as sodium borohydride (B1222165) (NaBH₄) and hydrazine (B178648) (N₂H₄) are capable of bringing about this reduction. This process is the basis for the deposition of copper in electroplating applications.

Table 2: Redox Reactions of Potassium Dicyanocuprate(I)

| Reaction Type | Reagent | Major Product(s) |

|---|---|---|

| Oxidation | Hydrogen peroxide (H₂O₂), Nitric acid (HNO₃) | Copper(II) compounds (e.g., Cu(CN)₂, CuO) |

| Reduction | Sodium borohydride (NaBH₄), Hydrazine (N₂H₄) | Metallic copper (Cu⁰) |

Stability in Solution and Factors Influencing Free Copper(I) Ion Concentration

Potassium dicyanocuprate(I) is known for its high stability in aqueous solutions, particularly in the presence of excess potassium cyanide. This stability is a key attribute for its use in electroplating, as it ensures a controlled and low concentration of free copper(I) ions.

Several factors can influence the stability of the complex and consequently the concentration of free copper(I) ions:

pH: Acidification of the solution can lead to the decomposition of the complex and the release of toxic hydrogen cyanide (HCN) gas.

Excess Cyanide: The presence of excess cyanide ions shifts the equilibrium towards the formation of higher-order cyanide complexes, further reducing the concentration of free Cu⁺.

Temperature: Temperature can affect the reaction rates and solubility of the components, thereby influencing the stability of the complex.

Studies have shown that in solutions with a cyanide-to-copper ratio of less than 3, the dicyanocuprate species is predominant. rsc.org As this ratio increases, the formation of the tricyanocuprate species becomes more significant. rsc.org

Formation of Solid Solution Materials with Analogous Coordination Compounds

Recent research has demonstrated that potassium dicyanocuprate(I) can form solid solution materials when combined with analogous coordination compounds, such as potassium dicyanoaurate(I) (K[Au(CN)₂]). rsc.orgrsc.org These solid solutions can be synthesized through mechanochemical methods, such as manual grinding or ball milling. rsc.orgrsc.org

The formation of these materials leads to new solid-state properties, particularly in terms of luminescence. rsc.orgrsc.orgresearchgate.net For instance, milling K[Au(CN)₂] with K[Cu(CN)₂] results in a series of solid solution materials that are isostructural to a mechanochemically induced polymorph of K[Au(CN)₂]. rsc.orgrsc.org These new materials exhibit visible fluorescence emission that is distinct from either of the parent compounds. rsc.orgrsc.orgresearchgate.net This indicates that the copper(I) center is incorporated into the dicyanoaurate(I) structure, leading to novel photophysical properties. rsc.org

Theoretical and Computational Chemistry Studies of Potassium Dicyanocuprate I

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are computational methods for studying the physical movements of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of materials, which is governed by the forces between their constituent particles.

Hybrid QM/MM methods provide a powerful approach for simulating large, complex systems, such as a solute dissolved in a solvent or an ion embedded in a crystal lattice. In this approach, a chemically significant region of the system (e.g., the [Cu(CN)₂]⁻ anion and its immediate environment) is treated with a high-level quantum mechanical method, while the remainder of the system (e.g., the bulk solvent or the extended crystal) is treated with a more computationally efficient molecular mechanics force field.

Although specific QM/MM simulation studies focused on potassium dicyanocuprate(I) are not widely reported, this methodology is well-suited for investigating several aspects of its behavior. For example, a QM/MM simulation could be used to study the hydration of the [Cu(CN)₂]⁻ anion in aqueous solution. core.ac.uk The QM region would include the cyanocuprate ion and the first solvation shell of water molecules, allowing for an accurate description of the ion-water interactions, including polarization and charge transfer effects. The MM region would consist of the remaining water molecules, providing the necessary environmental context. Such a simulation would yield valuable information on the structure of the hydration shell, the dynamics of water exchange, and the influence of the solvent on the electronic properties of the ion.

Quantum Mechanical Charge Field (QMCF) is a specific type of QM/MM simulation where the electrostatic interactions between the QM and MM regions are treated in a more sophisticated manner. In a standard QM/MM setup, the MM atoms are represented by fixed partial charges. In the QMCF approach, the charges of the MM atoms are allowed to fluctuate in response to the quantum mechanical charge distribution of the QM region. This allows for a more realistic description of polarization effects, which can be particularly important for systems involving ions.

As with QM/MM, there is a lack of specific QMCF simulation studies reported for potassium dicyanocuprate(I). However, the application of this method would be highly beneficial for understanding its properties in condensed phases. For instance, a QMCF simulation of K[Cu(CN)₂] in aqueous solution would provide a highly accurate picture of the polarization of the surrounding water molecules by the dicyanocuprate(I) anion and the potassium cation. This would lead to a more refined understanding of the solvation structure and thermodynamics compared to simulations using fixed-charge force fields. The method would be particularly useful for studying processes where the charge distribution of the anion changes significantly, such as during electronic excitation or chemical reactions.

Insights into Electronic Properties and Coordination Environment

Theoretical and computational chemistry studies have provided significant insights into the electronic properties and coordination environment of the dicyanocuprate(I) anion, [Cu(CN)₂]⁻, which is the fundamental building block of potassium dicyanocuprate(I). These investigations, primarily employing Density Functional Theory (DFT), offer a molecular-level understanding of the bonding and structure of this complex ion.

The dicyanocuprate(I) anion is characterized by a linear and symmetrical structure. mdpi.com Computational optimizations of the geometry of the [Cu(CN)₂]⁻ ion confirm this linearity, with the copper(I) center bonded to two cyanide ligands. mdpi.com

In the solid state, these anionic [Cu(CN)₂]⁻ units are linked together by potassium cations. The coordination polymer KCu(CN)₂ contains [Cu(CN)₂]⁻ units that form helical anionic chains. wikipedia.org While not specifically potassium dicyanocuprate(I), the coordination environment of the potassium cation in similar structures can be complex, often involving interactions with multiple nitrogen atoms from the cyanide ligands of neighboring anionic chains. For instance, in one related potassium salt, the potassium cation adopts a nine-vertex coordination polyhedron, described as a distorted monocapped tetragonal antiprism, through interactions with nitrogen and other atoms. researchgate.net

Computational studies on various copper cyanide complexes, including [Cu(CN)₂]⁻, [Cu(CN)₃]²⁻, and [Cu(CN)₄]³⁻, have been performed to understand their relative stabilities and electronic structures. mdpi.com DFT calculations help to elucidate the nature of the copper-cyanide bond, which exhibits both sigma and pi characteristics, contributing to the stability of the linear [Cu(CN)₂]⁻ complex.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are central to understanding the reactivity and spectroscopic behavior of the dicyanocuprate(I) ion. Theoretical calculations provide valuable data on these frontier orbitals.

Table 1: Calculated Properties of Copper(I) Cyanide Complexes

| Complex Ion | Optimized Geometry | Cu-C Bond Length (Å) | Bond Angle (°) |

| [Cu(CN)₂]⁻ | Linear | 0.326 | 180 |

| [Cu(CN)₃]²⁻ | Trigonal Planar | 0.363 | 120 |

| [Cu(CN)₄]³⁻ | Tetrahedral | 0.331 | 109 |

This table is generated based on data from a comparative study of copper cyanide complexes and may not represent the precise values for potassium dicyanocuprate(I) specifically, but for the anionic copper cyanide complexes in solution. mdpi.com

Applications of Potassium Dicyanocuprate I in Advanced Chemical Research

Role in Coordination Polymers and Advanced Materials Synthesis

Potassium dicyanocuprate(I) serves as a fundamental building block in the construction of coordination polymers and other advanced materials. Its utility stems from the linear geometry of the [Cu(CN)₂]⁻ anion and the ability of the cyanide ligands to bridge multiple metal centers, leading to the formation of extended networks with diverse topologies and properties.

Researchers have successfully employed potassium dicyanocuprate(I) in the synthesis of complex three-dimensional (3D) networks. For instance, by combining aqueous solutions of potassium dicyanocuprate(I) with salts like tetramethylammonium (B1211777) chloride, novel cyanocuprate(I) 3D networks have been created. dntb.gov.ua X-ray diffraction studies of these materials reveal intricate structures, such as crosslinked rhomboids and fused hexagonal rings, demonstrating the versatility of the cyanocuprate unit in forming complex polymeric frameworks. dntb.gov.ua

The resulting materials often exhibit interesting photophysical properties, such as luminescence. dntb.gov.uaresearchgate.net The luminescent characteristics can be tuned by altering the structure of the coordination polymer, which is influenced by the choice of counterions and reaction conditions. dntb.gov.ua Mechanochemical methods, such as grinding or ball milling potassium dicyanocuprate(I) with analogous salts like potassium dicyanoaurate(I), have been shown to produce new solid-solution materials with unique fluorescent emissions, highlighting an innovative route to novel phosphors. researchgate.net These advanced materials have potential applications in fields such as photonics and sensor technology. lukasiewicz.gov.pl

Catalytic Applications in Organic Synthesis

In the realm of organic chemistry, potassium dicyanocuprate(I) is recognized for its role as a catalyst, particularly in reactions involving the formation of carbon-nitrogen bonds. Its catalytic activity is often associated with the copper(I) center, which can facilitate a variety of synthetic transformations.

A prominent application of potassium dicyanocuprate(I) is in the synthesis of aromatic nitriles from aromatic halides, a transformation often related to the Rosenmund-von Braun reaction. google.com In this process, a halogen atom on an aromatic ring is substituted by a cyano group. Potassium dicyanocuprate(I), listed as a suitable alkali cyanide, can be used in conjunction with cuprous cyanide to effect this transformation, especially for aromatic halides activated by an ortho-nitro group. google.com

The use of cyanide sources in organic synthesis allows for the introduction of the versatile nitrile functional group, which serves as a key intermediate for producing carboxylic acids, amines, and other nitrogen-containing compounds. thieme-connect.dechemguide.co.uk The reaction is typically carried out in a polar, aprotic solvent. google.com While traditional methods often use sodium or potassium cyanide, the use of a copper-cyanide complex like potassium dicyanocuprate(I) can influence the reaction's efficacy and selectivity. thieme-connect.delibretexts.org

| Starting Material | Cyanide Source | Solvent | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| Aromatic Halide (ortho-nitro substituted) | Cuprous Cyanide and Potassium Dicyanocuprate(I) | Polar Aprotic Solvent (e.g., DMF) | Elevated Temperature | Aromatic Nitrile | google.com |

| 1-Bromopropane | Potassium Cyanide | Ethanol | Heat under reflux | Butanenitrile | libretexts.org |

| Alkyl Halides | Lithium Cyanide | Tetrahydrofuran (THF) | Nonaqueous | Alkyl Nitriles | thieme-connect.de |

Electrochemical Studies and Applications

The electrochemical behavior of metal cyanide solutions, including those containing potassium dicyanocuprate(I), is of significant interest for industrial processes such as electroplating and electrowinning. 911metallurgist.comspartanwatertreatment.comnih.gov The dicyanocuprate(I) ion is highly stable in solution, which allows for controlled deposition of copper. This stability is crucial in electroplating, where it helps to produce smooth, fine-grained, and adherent copper coatings. spartanwatertreatment.com The formation of the metal-cyanide complex alters the reduction potential of the copper, which can be advantageous in alloy plating, for instance, by shifting the potentials of two different metals closer together to enable co-deposition. spartanwatertreatment.com

Advanced research has explored the use of copper-cyanide-based coordination polymers, known as Prussian Blue Analogs (PBAs), as cathode materials for lithium-ion batteries. acs.org These materials possess an open framework structure that can host and release alkali ions like Li⁺ during the charge-discharge cycles. The electrochemical process involves the insertion and de-insertion (intercalation) of ions into the crystal lattice, coupled with the redox reaction of the metal centers (e.g., Cu²⁺/Cu⁺ and Fe³⁺/Fe²⁺).

In a core@shell nanoparticle system involving a copper hexacyanoferrate PBA, studies have shown that Li⁺ ions can be reversibly inserted and extracted. acs.org During discharge, up to 1.2 Li⁺ ions per formula unit could be inserted, involving the redox of both the iron and, partially, the copper sites. acs.org The structural changes during this process are monitored using techniques like X-ray diffraction, which show a decrease in the unit cell parameters upon Li-ion insertion. acs.org This research highlights the potential of copper-cyanide frameworks in developing next-generation energy storage systems. nih.gov

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Initial Discharge Capacity | 119 mAh/g | Indicates high initial energy storage capability. | acs.org |

| Lithium Ions Inserted | ~1.2 per formula unit | Exceeds the capacity from Fe redox alone, showing Cu participation. | acs.org |

| Capacity Retention (uncoated) | 21% after 50 cycles | Demonstrates capacity fade, motivating core@shell designs. | acs.org |

| Lattice Change (Core) | 10.158 Å to 10.075 Å | Contraction of the crystal lattice upon Li⁺ insertion. | acs.org |

The use of cyanide-based electrolytes in industrial electrolytic processes requires careful control of various parameters. 911metallurgist.com In electrowinning applications, which recover metals from leach solutions, the composition of the electrolyte is critical. cdc.gov For instance, in the recovery of gold and silver from cyanide solutions, copper is often present as a contaminant in the form of cyano complexes. cdc.gov

The efficiency of electrolytic processes can be influenced by the anode material, current density, and temperature. cdc.govresearchgate.net Research into the anodic electrooxidation of cyanide has shown that platinum electrodes are highly effective, though platinized titanium is a more cost-effective alternative. researchgate.net Electrolytic recovery units can remove over 90% of metals from rinse water in plating operations and simultaneously oxidize up to 50% of the cyanides to less toxic cyanates. p2infohouse.org This dual function of metal recovery and waste treatment makes electrolytic processes in metal cyanide chemistry a key technology for sustainable manufacturing. p2infohouse.org

Analytical Chemistry Methodologies

In analytical chemistry, potassium dicyanocuprate(I) and related cyanide complexes are relevant both as analytes and as reagents. ysi.com The determination of cyanide in environmental and biological samples is crucial due to its toxicity. nih.gov Analytical methods often differentiate between free cyanide, weak acid dissociable (WAD) cyanide, and total cyanide. ysi.comnih.gov

Potassium dicyanocuprate(I) can be used in the preparation of standard solutions for calibrating analytical instruments. Its stability in solution makes it a reliable reference material. Furthermore, the complexation reaction that forms the [Cu(CN)₂]⁻ ion can be exploited for the detection and quantification of metal ions. For example, a cleaning method for removing copper contamination from silicon wafer surfaces utilizes potassium cyanide solutions; the formation of stable copper-cyano complex ions in the solution is confirmed by UV spectroscopy, demonstrating an analytical application of this chemistry. researchgate.net Various analytical techniques, including colorimetry, gas chromatography, and flow injection analysis with amperometric detection, are employed to measure cyanide species in different matrices. ysi.comnih.gov

Complexation Reactions for Metal Ion Detection and Quantification

The application of potassium dicyanocuprate(I), K[Cu(CN)₂], in advanced chemical research, particularly for the detection and quantification of metal ions, is primarily rooted in the principles of classical qualitative analysis. The utility of the dicyanocuprate(I) anion, [Cu(CN)₂]⁻, stems from its exceptional stability. This stability is leveraged to mask copper(I) ions in solution, thereby preventing their interference in the detection of other metal cations. This is especially prominent in the analytical separation of copper from cadmium.

When potassium cyanide (KCN) is introduced to an aqueous solution containing both copper(II) and cadmium(II) ions, a series of reactions ensues. vedantu.comvaia.com Initially, copper(II) is reduced to copper(I) by the cyanide ions, which are themselves oxidized to cyanogen (B1215507). The resulting copper(I) ions then react with excess cyanide to form the highly stable, soluble, and colorless dicyanocuprate(I) complex ion. pcbiochemres.com Concurrently, cadmium(II) ions also react with potassium cyanide to form the tetracyanocadmate(II) complex, [Cd(CN)₄]²⁻. vedantu.comstackexchange.com

The crucial difference for analytical purposes lies in the relative stabilities of these two complex ions. The dicyanocuprate(I) complex is significantly more stable and dissociates to a very small extent, meaning the concentration of free copper(I) ions in the solution is negligible. vedantu.comstackexchange.com In contrast, the tetracyanocadmate(II) complex is less stable and maintains a higher equilibrium concentration of free cadmium(II) ions. vedantu.com

This disparity in stability is the foundation for the separation and subsequent detection of cadmium in the presence of copper. When hydrogen sulfide (B99878) (H₂S) is passed through the solution containing both complexes, the less stable tetracyanocadmate(II) complex allows for the precipitation of cadmium sulfide (CdS), a distinct yellow solid. pcbiochemres.comstackexchange.comchemistrynotmystery.com However, due to the very low concentration of free copper(I) ions available from the highly stable dicyanocuprate(I) complex, the solubility product of copper(I) sulfide is not exceeded, and no precipitation occurs. pcbiochemres.comstackexchange.com This selective precipitation allows for the qualitative identification and quantitative gravimetric analysis of cadmium without interference from copper. chemistrynotmystery.com

The process serves as a classic example of using a masking agent, where the in situ formation of potassium dicyanocuprate(I) effectively removes copper ions from the reaction pathway, enabling the specific detection of another metal ion. vedantu.com

Research Findings: Differential Reactivity of Copper and Cadmium Cyanide Complexes

The table below summarizes the key reactions and observations in the qualitative analysis scheme for separating and detecting cadmium(II) in the presence of copper(II) through the formation of the dicyanocuprate(I) complex.

| Metal Ion | Reagent Added | Intermediate/Complex Formed | Observation | Subsequent Reaction with H₂S | Final Observation |

| Cu²⁺ | Excess KCN | [Cu(CN)₂]⁻ (Potassium dicyanocuprate(I)) | The initial precipitate dissolves to form a colorless solution. pcbiochemres.com | No reaction | Solution remains clear, no precipitate forms. stackexchange.com |

| Cd²⁺ | Excess KCN | [Cd(CN)₄]²⁻ (Potassium tetracyanocadmate(II)) | The initial precipitate dissolves to form a colorless solution. pcbiochemres.com | CdS precipitates | A yellow precipitate of cadmium sulfide forms. pcbiochemres.comchemistrynotmystery.com |

Future Directions and Emerging Research Avenues for Potassium Dicyanocuprate I

Exploration of Novel Polymorphic Forms and Their Properties

The investigation into new polymorphic forms of potassium dicyanocuprate(I), KCu(CN)₂, is a burgeoning area of materials science. Polymorphs, or different crystalline structures of the same compound, can exhibit distinct physical and chemical properties. Recent research has demonstrated that mechanical and thermal treatments can induce the formation of novel polymorphs of related dicyanometallate salts, suggesting a similar potential for KCu(CN)₂. rsc.orgresearchgate.netrsc.orgnih.gov

For instance, mechanochemical methods like manual grinding or ball milling have been successfully employed to create a new polymorph of potassium dicyanoaurate(I), KAu(CN)₂, designated as m-KAu(CN)₂. rsc.orgresearchgate.netrsc.orgnih.gov This new form displays a significant shift in its fluorescence emission from orange to violet. rsc.orgresearchgate.netrsc.org Furthermore, thermal treatment of KAu(CN)₂ led to yet another polymorph, t-KAu(CN)₂, highlighting that different energy inputs can lead to distinct crystalline arrangements. rsc.orgresearchgate.netrsc.orgnih.gov The transformations in KAu(CN)₂ are often reversible, with the addition of small amounts of solvent causing a return to the original structure. rsc.orgresearchgate.netrsc.orgnih.gov Powder X-ray diffraction (PXRD) analysis suggests these polymorphic changes are related to the reordering of the dicyanoaurate(I) ions within the layered structure. rsc.orgresearchgate.netrsc.orgnih.gov

A particularly interesting development is the creation of solid solutions by milling KAu(CN)₂ with its copper(I) analogue, KCu(CN)₂. These new materials are isostructural to the mechanochemically-induced polymorph of KAu(CN)₂ and exhibit a wide range of emissive properties that depend on the gold-to-copper ratio. rsc.orgresearchgate.net The formation of a copper(I)-containing material that is isostructural to KAu(CN)₂ points to the unusual occurrence of the dicyanocuprate(I) anion in a linear, monomeric Cu(CN)₂⁻ form. rsc.org

These findings strongly suggest that similar explorations with pure KCu(CN)₂ could yield novel polymorphs with unique luminescent, electronic, or catalytic properties. The ability to tune these properties through controlled mechanical or thermal stimuli opens up possibilities for applications in sensors, optical materials, and smart devices.

Development of Advanced Spectroscopic and Structural Characterization Techniques

A deeper understanding of the structure-property relationships in potassium dicyanocuprate(I) and its derivatives necessitates the use and further development of advanced characterization techniques. While traditional methods like powder X-ray diffraction (PXRD) are crucial for identifying new phases, more sophisticated techniques are needed to elucidate the finer details of their atomic and electronic structures.

Synchrotron X-ray Diffraction (XRD) provides much higher resolution data than conventional laboratory sources, enabling more precise determination of crystal structures, especially for complex or disordered materials. nih.gov Variable-temperature XRD studies are particularly valuable for tracking phase transitions and decomposition pathways in real-time, as demonstrated in the study of related Prussian blue analogues where KCu(CN)₂ was identified as a transient decomposition product at elevated temperatures. nih.govacs.org

Spectroscopic techniques are essential for probing the local coordination environment and electronic properties.

Steady-state and time-resolved photoluminescence spectroscopy are critical for characterizing the emissive properties of new polymorphs and nanoclusters. acs.orgmdpi.com These techniques can reveal information about excited states, energy transfer processes, and the influence of the local environment on luminescence. acs.org

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic vibrational modes of the cyanide ligands, providing insights into their coordination to the copper centers. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy in the solid state can provide information about the local environment of specific nuclei, which can be useful for distinguishing between different polymorphic forms. researchgate.net

Microscopy techniques such as Scanning Electron Microscopy (SEM) are used to visualize the morphology of the crystalline materials. nih.gov

The data from these experimental techniques can be synergistically combined with computational modeling to build a comprehensive picture of the material's structure and behavior.

Computational Design and Prediction for Tailored Material Applications

Computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for predicting the properties of materials and guiding the synthesis of new ones with tailored functionalities. nih.gov

In the context of KCu(CN)₂, DFT calculations can be used to:

Predict the relative stability of different polymorphic forms. By calculating the total energies of various hypothetical crystal structures, researchers can identify which polymorphs are most likely to be stable under different conditions of temperature and pressure.

Simulate and interpret spectroscopic data. DFT can be used to calculate vibrational frequencies (for comparison with FT-IR and Raman spectra) and electronic transitions (for comparison with UV-Vis and photoluminescence spectra), aiding in the interpretation of experimental results. nih.gov

Understand electronic structure and bonding. Calculations can provide detailed information about the nature of the chemical bonds, the distribution of electron density, and the character of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the material's reactivity and photophysical properties. acs.org For instance, ab initio and extended Hückel calculations have been used to study the electronic structure of dicyanocuprate(I) nanoclusters, revealing the nature of their excited states. acs.org

Design materials with specific properties. By systematically modifying the composition and structure of KCu(CN)₂ in silico, researchers can screen for materials with desired properties, such as specific emission wavelengths or enhanced catalytic activity, before attempting their synthesis in the laboratory.

The use of computational tools like the Vienna Ab initio Simulation Package (VASP) with advanced functionals such as HSE06 has proven effective in studying related complex materials. nih.gov

Controlled Synthesis and Assembly of Nanoclusters and Coordination Polymers

The self-assembly of potassium dicyanocuprate(I) into more complex architectures like nanoclusters and coordination polymers represents a significant frontier in developing new functional materials.

Nanoclusters of dicyanocuprate(I) ions have been successfully formed by doping them into host crystals like potassium chloride (KCl). acs.orggrafiati.com These nanoclusters exhibit interesting luminescent properties, with multiple emission bands that can be "tuned" by site-selective excitation. acs.orgacs.org This "exciplex tuning" arises from the formation of Ag-Ag bonded excimers and exciplexes between adjacent Ag(CN)₂⁻ ions in the host lattice, a phenomenon that is also observed in dicyanoargentate(I) systems. acs.org Research in this area focuses on controlling the size, shape, and distribution of these nanoclusters to fine-tune their optical properties. acs.org

Coordination polymers are extended networks built from metal ions linked by organic or inorganic ligands. KCu(CN)₂ can serve as a precursor for the synthesis of complex, multi-dimensional cyanocuprate(I) networks. mdpi.comnih.govdntb.gov.ua By reacting KCu(CN)₂ with other salts, such as tetramethylammonium (B1211777) chloride, researchers have synthesized 3D coordination polymers with intricate structures, including crosslinked rhomboids and fused hexagonal rings. mdpi.comnih.govdntb.gov.ua These materials can exhibit interesting properties like optical memory, where their luminescence can be reversibly switched "on" and "off" by light and heat. mdpi.comnih.gov

The rational design of these extended structures is facilitated by the strong and directional bonding of the cyanide ligand. researchgate.net Future research will likely focus on incorporating different cations or ligands to create novel framework materials with applications in areas such as molecular adsorption, separation, and energy conversion. researchgate.net

Integration into Multifunctional Materials Systems

A key future direction for potassium dicyanocuprate(I) research is its integration into multifunctional materials systems, where it can contribute its unique properties to a larger, more complex material.

One promising area is the development of luminescent materials and sensors . The tunable emission of KCu(CN)₂ derivatives, particularly its polymorphs and nanoclusters, makes them attractive for use in solid-state lighting, displays, and chemical sensors. rsc.orgresearchgate.net For example, materials that change their fluorescence in response to mechanical stress (mechanochromic materials) could be used for damage detection in structural components. researchgate.net

Another area of interest is in catalysis . Copper cyanide complexes are known to be effective catalysts in various organic reactions. By incorporating KCu(CN)₂ into porous materials like metal-organic frameworks (MOFs), it may be possible to create highly active and selective catalysts with improved stability and reusability. researchgate.net

Furthermore, the integration of KCu(CN)₂ into energy materials is being explored. For instance, it has been observed as a decomposition product in the study of Prussian blue analogues, which are promising materials for potassium-ion batteries. nih.govacs.orgresearchgate.net Understanding the role of KCu(CN)₂ in these systems could lead to the development of more stable and efficient battery materials. acs.org

The creation of multifunctional framework materials by combining cyanometallates with organic linkers is a particularly exciting prospect. researchgate.net These materials could combine properties like luminescence, porosity, and catalytic activity, leading to novel applications in a wide range of fields.

Q & A

Q. What are the established synthetic protocols for potassium dicyanocuprate(I), and how can purity be validated?

Potassium dicyanocuprate(I) is synthesized by evaporating an aqueous solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in stoichiometric proportions . To assess purity, researchers should employ:

- Elemental analysis (C, N, Cu, K content verification).

- X-ray diffraction (XRD) to confirm crystallinity and phase purity.

- Thermogravimetric analysis (TGA) to monitor decomposition behavior (e.g., decomposition at elevated temperatures or in acidic media) .

Q. Which spectroscopic methods are optimal for characterizing the coordination geometry of potassium dicyanocuprate(I)?

- Infrared (IR) spectroscopy : Identify cyanide stretching frequencies (ν(C≡N)) to confirm binding modes (e.g., bridging vs. terminal cyanide ligands).

- UV-Vis spectroscopy : Probe d-d transitions or charge-transfer bands to infer electronic structure.

- X-ray crystallography : Resolve the crystal structure to determine bond lengths and angles, critical for understanding coordination geometry .

Advanced Research Questions

Q. How can experimental design address contradictions in reported stability data for potassium dicyanocuprate(I)?

Discrepancies in stability (e.g., solubility or decomposition pathways) require systematic studies:

- Controlled environment testing : Perform solubility assays in varied solvents (e.g., DMSO, where it is soluble) under inert atmospheres to prevent oxidation .

- pH-dependent studies : Monitor decomposition kinetics in acidic/alkaline conditions using techniques like in situ Raman spectroscopy.

- Reproducibility protocols : Cross-validate results with independent synthetic batches and standardized analytical methods (e.g., HPLC for quantifying decomposition products) .

Q. What methodological frameworks guide computational studies of potassium dicyanocuprate(I)'s electronic structure?

- Density Functional Theory (DFT) : Calculate electron density distributions, HOMO-LUMO gaps, and cyanide ligand bonding interactions. Reference parameters from validated functionals (e.g., B3LYP) and basis sets .

- Comparative analysis : Benchmark computational results against experimental data (e.g., XRD bond lengths, IR spectra) to refine models.

- Solvent effects : Incorporate implicit solvent models to simulate aqueous or organic media interactions .

Q. How can researchers optimize potassium dicyanocuprate(I) for electroplating applications in academic settings?

- Electrolyte formulation : Adjust KCu(CN)₂ concentration, pH, and temperature in plating baths. Measure deposition efficiency via coulometric analysis.

- Surface morphology analysis : Use scanning electron microscopy (SEM) and atomic force microscopy (AFM) to correlate plating conditions with film quality.

- Electrochemical impedance spectroscopy (EIS) : Study charge-transfer resistance and interfacial kinetics to optimize plating rates .

Q. What strategies resolve discrepancies in cyanide ligand reactivity during catalytic studies?

- Kinetic isotope effects (KIE) : Replace ¹²C≡N with ¹³C≡N to track ligand participation in catalytic cycles.

- In operando spectroscopy**: Monitor ligand dynamics during reactions using time-resolved IR or X-ray absorption spectroscopy (XAS).

- Computational mechanistic studies : Map reaction pathways to identify rate-limiting steps and ligand roles .

Methodological Frameworks for Research Design

- PICOT Framework : For hypothesis-driven studies (e.g., "Does varying cyanide ligand ratios (Intervention) alter the thermal stability (Outcome) of potassium dicyanocuprate(I) compared to analogous dicyanoargentate(I) complexes (Comparison) over 24-hour heating cycles (Time)?") .

- FINER Criteria : Ensure questions are Feasible (e.g., accessible instrumentation), Novel (e.g., unexplored decomposition pathways), Ethical (e.g., safe cyanide handling), and Relevant (e.g., advancing coordination chemistry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.